molecular formula C11H18O6 B1266844 Trimethylolethane triacetate CAS No. 13431-59-9

Trimethylolethane triacetate

Cat. No.: B1266844
CAS No.: 13431-59-9
M. Wt: 246.26 g/mol
InChI Key: PXZWZRWNBAERBU-UHFFFAOYSA-N
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Description

Trimethylolethane triacetate is an organic compound derived from trimethylolethane, a triol with three hydroxyl groups. This compound is known for its stability and resistance to heat, light, hydrolysis, and oxidation. It is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolethane triacetate is synthesized through the esterification of trimethylolethane with acetic acid. The reaction typically involves the use of an acidic catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetate esters.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under controlled conditions, and the resulting product is purified through distillation to remove any unreacted acetic acid and by-products. The final product is a clear, colorless liquid with high purity.

Chemical Reactions Analysis

Types of Reactions: Trimethylolethane triacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trimethylolethane and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate or chromium trioxide).

    Substitution: Nucleophiles (e.g., amines or alcohols) under mild conditions.

Major Products Formed:

    Hydrolysis: Trimethylolethane and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Trimethylolethane triacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various polymers and resins. It is also employed in the production of plasticizers and stabilizers for plastics.

    Biology: Utilized in the development of smart textiles, where it acts as a phase change material to regulate temperature.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the formulation of lubricants and as a component in high-performance propellants.

Mechanism of Action

The mechanism of action of trimethylolethane triacetate involves its ability to undergo hydrolysis and release acetic acid and trimethylolethane. The released acetic acid can participate in various biochemical pathways, including the acetylation of histones, which plays a crucial role in gene regulation. The compound’s stability and resistance to degradation make it an effective agent in various applications.

Comparison with Similar Compounds

    Trimethylolpropane triacetate: Similar in structure but with a different backbone, leading to variations in physical properties.

    Glycerol triacetate: Another triester with different applications, particularly in the food and pharmaceutical industries.

Trimethylolethane triacetate stands out due to its superior stability and versatility in various industrial and scientific applications.

Properties

IUPAC Name

[3-acetyloxy-2-(acetyloxymethyl)-2-methylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-8(12)15-5-11(4,6-16-9(2)13)7-17-10(3)14/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWZRWNBAERBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158642
Record name Trimethylolethane triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13431-59-9
Record name 1,3-Propanediol, 2-[(acetyloxy)methyl]-2-methyl-, 1,3-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13431-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolethane triacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96987
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96987
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Record name Trimethylolethane triacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLOLETHANE TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JBR10M47Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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